BenchChemオンラインストアへようこそ!

gp100 (175-189)

MHC class II restriction HLA-DR53 HLA-DQw6

gp100 (175-189), with the amino acid sequence GRAMLGTHTMEVTVY, is a 15-mer synthetic peptide fragment derived from the melanocyte-associated differentiation antigen glycoprotein 100 (gp100/PMEL). This peptide was identified through an algorithmic screen for promiscuous MHC class II-binding helper T-cell epitopes and represents one of only four well-characterized helper T lymphocyte (HTL) epitopes within the full-length gp100 protein.

Molecular Formula
Molecular Weight
Cat. No. B1575248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namegp100 (175-189)
SynonymsMelanocyte protein PMEL (175-189); gp100 (175-189)
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
StorageCommon storage 2-8℃, long time storage -20℃.

gp100 (175-189) Peptide: MHC Class II-Restricted Helper T-Cell Epitope for Melanoma Immunotherapy Research


gp100 (175-189), with the amino acid sequence GRAMLGTHTMEVTVY, is a 15-mer synthetic peptide fragment derived from the melanocyte-associated differentiation antigen glycoprotein 100 (gp100/PMEL) [1]. This peptide was identified through an algorithmic screen for promiscuous MHC class II-binding helper T-cell epitopes and represents one of only four well-characterized helper T lymphocyte (HTL) epitopes within the full-length gp100 protein [1]. Unlike the more extensively studied MHC class I-restricted CTL epitopes such as gp100 209-217(210M) and gp100 280-288, gp100 (175-189) engages CD4+ T helper cells through HLA-DR53 and HLA-DQw6 restriction, making it a critical tool for investigating coordinated CD4+/CD8+ anti-melanoma immune responses [1]. The peptide is supplied as a purified synthetic reagent (typically >95% purity by HPLC) for in vitro T-cell stimulation assays, immune monitoring, epitope mapping, and preclinical vaccine development .

Why gp100 (175-189) Cannot Be Replaced by Other gp100 Peptide Fragments in Helper T-Cell Assays


The gp100 antigen contains multiple distinct epitopes—including class I-restricted CTL epitopes (gp100 209-217, gp100 280-288, gp100 154-162) and class II-restricted helper epitopes (gp100 44-59, gp100 74-89, gp100 576-590)—that differ fundamentally in their MHC restriction profiles, T-cell subset engagement, and immunological functions [1]. gp100 (175-189) is uniquely characterized by dual restriction through HLA-DR53 and HLA-DQw6, whereas the other class II epitopes (gp100 74-89 and gp100 576-590) are singly restricted by HLA-DR7, and gp100 44-59 is restricted by HLA-DR4 [1]. Furthermore, only gp100 (175-189)-specific HTLs have demonstrated direct cytotoxic activity against MHC class II+ melanoma cells via the JAM assay, a functional property absent from HTLs raised against gp100 74-89 and gp100 576-590 [1], [2]. Substituting gp100 (175-189) with another gp100-derived peptide in protocols designed to assess HLA-DR53/DQw6-restricted CD4+ T-cell responses or dual CD4+/CD8+ epitope vaccine constructs will yield non-comparable or negative results due to mismatched HLA restriction and absent effector functions [3].

Quantitative Differentiation Evidence: gp100 (175-189) vs. Comparable gp100 Helper T-Cell Epitopes


Dual MHC Class II Allele Restriction vs. Single-Allele Restriction of Comparator Helper Epitopes

gp100 (175-189) is the only known gp100-derived helper T-cell epitope capable of dual restriction through two distinct MHC class II alleles—HLA-DR53 (encoded by DRB4*0101) and HLA-DQw6—as demonstrated by two independent T-cell clones isolated from separate healthy donors. Clone 5D10 exhibited HLA-DR53-restricted proliferative responses, while clone 4D16 exhibited HLA-DQw6-restricted responses, both in a dose-dependent manner [1]. In contrast, the two other gp100 helper epitopes characterized in the same study—gp100 74-89 and gp100 576-590—were each restricted solely by the single allele HLA-DR7 (DRB1*0701) [1]. The previously described gp100 44-59 epitope is restricted solely by HLA-DR4 (DRB1*0401) [2]. This dual-restriction property of gp100 (175-189) was explicitly leveraged in patent filings for gp100-derived polypeptides designed to bind more than one MHC class II allele to broaden anti-tumor responses [3].

MHC class II restriction HLA-DR53 HLA-DQw6 helper T-cell epitope

Population Coverage: ~50% via DR53/DQw6 vs. ~25% for DR4-Restricted gp100 44-59

Because the HLA-DR53 molecule (encoded by DRB4*0101) is expressed by all HLA-DR4+ and HLA-DR7+ individuals, and HLA-DQw6 provides an additional, independent restriction pathway, gp100 (175-189) is estimated to productively engage CD4+ T cells in approximately one-half of the human population [1]. This represents a substantial increase over the previously known single HLA-DR4 (DRB1*0401)-restricted gp100 helper epitope (gp100 44-59), which covers approximately 25% of Caucasians [1], [2]. The gp100 74-89 and gp100 576-590 epitopes, being restricted by HLA-DR7 alone, are expressed in approximately 26% of Caucasians [1]. Thus, a vaccine construct incorporating gp100 (175-189) as the sole helper component could theoretically address roughly double the population compared to one relying exclusively on gp100 44-59 [1].

population coverage HLA allele frequency pharmacogenomics vaccine design

Direct Cytotoxic Activity Against MHC Class II+ Melanoma Cells: Unique Among gp100 Helper Epitopes

HLA-DQw6-restricted HTL clone 4D16, raised against gp100 (175-189), demonstrated highly efficient killing of the DQw6+ melanoma cell line 1102mel in the JAM (DNA fragmentation) assay [1]. Importantly, cytotoxicity was antigen-specific: the same clone failed to kill a DQw6+ EBV-lymphoblastoid cell line that does not express gp100 [1]. In contrast, HTL lines raised against gp100 74-89 and gp100 576-590 failed to exhibit statistically significant cytotoxicity against their respective MHC-matched melanoma targets [1]. The gp100 576-590 line additionally failed to proliferate or produce lymphokines when challenged with MHC class II+ melanomas [1]. The cytotoxic activity of the gp100 (175-189)-reactive HTL required the lengthier JAM assay rather than a standard 4-hour ⁵¹Cr release assay, indicating a cytolytic mechanism distinct from conventional CD8+ CTLs [1].

HTL cytotoxicity JAM assay melanoma cell killing CD4+ effector function

Recognition of Naturally Processed Antigen on Intact Melanoma Cells Confirmed for Both DR53 and DQw6 Restrictions

Both HLA restriction components of gp100 (175-189) were independently validated for recognition of naturally processed and presented antigen on intact melanoma cells: the HLA-DR53-restricted clone 5D10 recognized intact HLA-DR53+ melanomas but not DR53− melanomas or DR53+ lymphoblastoid B cells lacking gp100 expression, and this recognition was inhibited by anti-HLA-DR antibodies [1]. The HLA-DQw6-restricted clone 4D16 recognized both melanoma cell lysates presented by autologous APCs and intact DQw6+ melanoma cells [1]. In contrast, HTLs against gp100 576-590 failed to recognize either tumor lysates or intact melanoma cells [1]. While gp100 74-89 HTLs did recognize tumor lysates and intact melanoma cells, this was restricted to a single HLA allele (DR7) compared to the dual-allele validation for gp100 (175-189) [1].

antigen processing MHC class II presentation tumor cell recognition epitope validation

Proximity to CTL Epitopes Enables Design of Single-Peptide Vaccines Containing Both HTL and CTL Epitopes

A key selection criterion in the original epitope identification study was the physical proximity of helper epitopes to known CTL epitopes within the gp100 sequence, as this would permit the design of relatively short peptides (<25 residues) containing both HTL and CTL epitopes for therapeutic vaccines [1]. gp100 (175-189) was strategically selected because it lies proximal to previously characterized class I-restricted CTL epitope(s) within positions 154-189 of the gp100 protein [1]. The related patent explicitly claims gp100-derived polypeptides of 13-30 amino acids containing both an HTL epitope (e.g., gp100 175-189) and a CTL epitope, citing the advantage of concurrently induced HTL responses to facilitate CTL induction and persistence [2]. Neither gp100 74-89 nor gp100 576-590 were identified as being proximal to characterized CTL epitopes in the original screen [1].

epitope proximity multi-epitope vaccine CTL-HTL cooperation peptide vaccine design

gp100 44-59 Failed to Improve Clinical Response When Combined with Class I Peptides, Supporting the Distinct Role of Alternative Helper Epitopes Including gp100 (175-189)

In a clinical trial (Protocol 2) combining the class II-restricted peptide gp100 44-59 with class I-restricted peptides gp100 209-217(210M) and MART-1 26-35(27L), the addition of gp100 44-59 not only failed to improve the objective clinical response rate (only 1 of 19 patients responded) but actually diminished the immunologic response of circulating PBMCs to the class I peptide gp100 209-217 (50% immunization success vs. 95% in the control Protocol 1 without the helper peptide; P2 < 0.005) [1]. The magnitude of sensitization was also significantly lower in Protocol 2 (P = 0.01) [1]. This negative clinical finding with gp100 44-59 underscores the non-substitutability of helper epitopes and implies that alternative class II epitopes with different restriction profiles and effector functions—such as gp100 (175-189)—warrant distinct investigation [1], [2]. The 6MHP multi-peptide vaccine, which incorporates gp100 44-59 alongside five other helper peptides, demonstrated CD4+ T-cell responses in only 5% (2/37) of patients for the gp100 component, further indicating the limited immunogenicity of this specific epitope in clinical settings [3].

clinical immunogenicity gp100 44-59 combination vaccine CD4+ T-cell help

Recommended Research and Procurement Application Scenarios for gp100 (175-189)


HLA-DR53+/DQw6+ Melanoma Patient Stratification and Immune Monitoring by gp100 (175-189)-Specific CD4+ T-Cell ELISpot or Proliferation Assays

For clinical immune monitoring studies requiring assessment of melanoma-specific CD4+ T-cell responses, gp100 (175-189) is the preferred gp100-derived peptide reagent for patients typed as HLA-DR53+ or HLA-DQw6+. Its dual restriction enables use across a combined population estimated at ~50% of Caucasians, compared to ~25% for the single-allele-restricted gp100 44-59 [1]. The peptide's validated recognition of naturally processed antigen on intact MHC class II+ melanoma cells ensures assay readouts reflect bona fide tumor-reactive T-cell responses rather than peptide-only reactivity [1]. PBMC or sentinel immunized node (SIN) lymphocytes can be stimulated with gp100 (175-189)-pulsed APCs and evaluated by [³H]thymidine proliferation (stimulation index ≥2.5-fold over background) or IFN-γ ELISpot [1], [2].

Construction of Bispecific HTL+CTL Peptide Vaccines Exploiting Epitope Proximity Within the gp100 Sequence

gp100 (175-189) is uniquely suited for the design of short synthetic peptide vaccines that combine both class II (HTL) and class I (CTL) epitopes within a sequence of fewer than 25-30 amino acids, a design principle explicitly claimed in US Patent Application 20040202654 [1]. The peptide's location proximal to known CTL epitopes in the gp100 sequence enables synthesis of chimeric or overlapping peptides that can simultaneously engage CD4+ helper and CD8+ cytotoxic T cells [2]. This is not achievable with gp100 74-89 or gp100 576-590, which lack proximity to characterized CTL epitopes [2]. Preclinical evaluation in HLA-A2/DR53 or HLA-A2/DQw6 dual-transgenic mouse models or HLA-typed human PBMC cultures is recommended for construct optimization prior to clinical translation.

CD4+ T-Cell-Mediated Direct Cytotoxicity Studies Against Melanoma Using gp100 (175-189)-Expanded HTL Clones

For research programs investigating direct CD4+ T-cell-mediated killing of MHC class II+ melanoma cells, gp100 (175-189) is the only gp100 helper epitope validated to elicit HTLs with quantifiable, MHC-restricted cytotoxic activity [1]. The HLA-DQw6-restricted clone 4D16 demonstrated specific killing of the 1102mel melanoma line in the JAM assay, while HTLs against gp100 74-89 and gp100 576-590 showed no significant cytotoxicity [1]. Researchers should note that this cytolytic activity requires the JAM assay rather than standard ⁵¹Cr release assays, indicating a mechanism distinct from perforin/granzyme-mediated CD8+ CTL killing [1]. Co-culture experiments combining gp100 (175-189)-reactive CD4+ HTL clones with autologous MHC class II+ melanoma cells, with cytokine profiling (IFN-γ, TNF-α, granzyme B) and DNA fragmentation measurement, represent the recommended experimental framework.

Multi-Epitope Helper Peptide Vaccine Formulations Incorporating gp100 (175-189) to Complement or Replace gp100 44-59

Given the clinical observation that gp100 44-59 addition to class I peptide vaccines diminished rather than enhanced immunogenicity (95% vs. 50% immunization success rate, P2 < 0.005) [1], and the limited 5% CD4+ T-cell response rate to gp100 44-59 in the 6MHP multi-peptide vaccine trial [2], gp100 (175-189) represents a mechanistically distinct alternative gp100 helper peptide for inclusion in next-generation multi-epitope melanoma vaccine formulations. Its dual HLA-DR53/DQw6 restriction provides broader population coverage and its unique cytotoxic effector profile adds a direct anti-tumor dimension absent from other gp100 helper epitopes [3]. Vaccine developers should consider substituting or supplementing gp100 44-59 with gp100 (175-189) in multi-peptide formulations, with immunogenicity assessment in both peripheral blood and sentinel immunized nodes as established in the 6MHP clinical trial framework [2].

Quote Request

Request a Quote for gp100 (175-189)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.